molecular formula C10H15Cl2NO B1379246 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride CAS No. 1461714-02-2

1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride

Cat. No. B1379246
M. Wt: 236.13 g/mol
InChI Key: NUXNXKZQAHQOMH-UHFFFAOYSA-N
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Description

1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride is a chemical compound with the molecular formula C10H15Cl2NO and a molecular weight of 236.14 . It is a synthetic intermediate used in various chemical reactions .


Molecular Structure Analysis

The InChI code for 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride is 1S/C10H15Cl2NO . This indicates that the compound contains 10 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .

Scientific Research Applications

Spectroscopic Characterization and Structural Analysis

The spectroscopic characterization and structural analysis of compounds similar to 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride have been extensively studied. For instance, the comprehensive chemical characterization of cathinone derivatives, including a detailed analysis using nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography, provides a foundation for identifying and understanding the properties of similar compounds. This type of analysis is crucial for identifying compounds in material seized by drug enforcement agencies and for scientific research purposes (Kuś et al., 2016).

Synthesis and Application in Organic Chemistry

The synthesis of chiral 1,2-amino alcohol derivatives, such as (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff base through catalytic hydrogenation, highlights the application of compounds related to 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride in organic chemistry. These compounds serve as resolving agents for preparing optically active, practically important cyclopropanecarboxylic acids, demonstrating their significance in synthetic organic chemistry (Hegedüs et al., 2015).

Crystallographic Studies and Chemical Properties

Crystallographic studies of compounds like cyproconazole, which shares a similar structural motif with 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride, reveal the significance of the chlorophenyl component in determining the geometric and electronic properties of such molecules. These studies are essential for understanding the molecular architecture and potential applications of these compounds in areas such as fungicides and pharmaceuticals (Kang et al., 2015).

Biochemical Applications and Mechanistic Insights

Research into the biochemical pathways involving compounds similar to 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride has provided insights into their metabolism and potential therapeutic applications. For example, studies on the detoxication pathways involving glutathione and epoxide hydrolase in the metabolism of chloroprene, a compound related to 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride, highlight the importance of understanding the biochemical interactions and potential therapeutic applications of these compounds (Munter et al., 2003).

properties

IUPAC Name

1-amino-2-(4-chlorophenyl)butan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c1-2-10(13,7-12)8-3-5-9(11)6-4-8;/h3-6,13H,2,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXNXKZQAHQOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)(C1=CC=C(C=C1)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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